1,6-Hexanediol dimethacrylate

Description

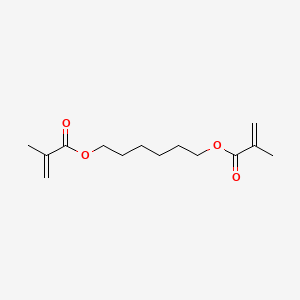

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGBCWOQLHKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-91-8 | |

| Record name | 1,6-Hexanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044455 | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6606-59-3 | |

| Record name | 1,6-Hexanediol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-hexanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAO49190JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Purity in Academic Investigations of 1,6 Hexanediol Dimethacrylate

Esterification Reaction Pathways for HDDMA Synthesis

The synthesis of 1,6-Hexanediol (B165255) dimethacrylate is predominantly achieved via the direct esterification of 1,6-Hexanediol with methacrylic acid. This reaction involves the combination of the diol and the unsaturated carboxylic acid, typically in the presence of a catalyst and a polymerization inhibitor, to form the desired diester and water as a byproduct. To drive the reaction towards completion, the water is often removed as it is formed, commonly through azeotropic distillation using a solvent like cyclohexane (B81311). chemicalbook.comresearchgate.net

The general chemical equation for the esterification reaction is:

HO-(CH₂)₆-OH + 2 CH₂(CH₃)COOH ⇌ CH₂(CH₃)COO-(CH₂)₆-OOCC(CH₃)CH₂ + 2 H₂O (1,6-Hexanediol + Methacrylic Acid ⇌ 1,6-Hexanediol Dimethacrylate + Water)

While the fundamental pathway is consistent, the efficiency, yield, and purity of the final HDDMA product are heavily influenced by the catalytic system employed and the precise control of reaction parameters.

Catalyst Systems in HDDMA Synthesis

The choice of catalyst is a critical factor in the synthesis of HDDMA, impacting reaction rates, process efficiency, and environmental impact. Research has explored various types of acid catalysts to replace traditional corrosive and difficult-to-separate liquid acids like sulfuric acid. chemicalbook.com

Solid superacid catalysts have emerged as a highly effective and environmentally friendlier alternative to conventional liquid acid catalysts for the synthesis of diacrylates. google.com These catalysts, such as tin-modified sulfated titania (SO₄²⁻/TiO₂-SnO₂), offer high catalytic efficiency and can be easily recovered and reused, which significantly reduces wastewater generation. google.comcjcatal.com

In one study, a novel SO₄²⁻/TiO₂-SnO₂ solid acid catalyst was prepared and used for the synthesis of 1,6-hexanediol diacrylate. cjcatal.com The incorporation of tin into the catalyst structure was found to increase its specific surface area and thermal stability. cjcatal.com This catalyst demonstrated excellent performance and reusability, maintaining high conversion rates even after multiple cycles. cjcatal.com Another patent describes a preparation method using a solid superacid catalyst which simplifies the post-reaction workup by eliminating the need for neutralization and extraction steps. google.com

Key advantages of solid superacid catalysts include:

High Reusability: The catalyst can be filtered and reused for multiple reaction cycles, making the process more economical. cjcatal.com

Reduced Corrosion: As solid materials, they are less corrosive to reaction vessels compared to liquid acids like sulfuric acid.

Simplified Purification: The product mixture does not require extensive neutralization washes, simplifying the purification process. google.com

Lower Environmental Impact: The reduction in waste and corrosive materials leads to a greener synthesis process.

p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is widely used as a catalyst in esterification reactions due to its high efficiency, commercial availability, and relative ease of handling compared to mineral acids. chemicalbook.compreprints.org In the synthesis of 1,6-hexanediol diacrylate, p-TSA has been effectively used in combination with phosphite. chemicalbook.com This combination helps to achieve high yields in shorter reaction times. chemicalbook.com

The use of p-TSA avoids some of the issues associated with stronger acids like sulfuric acid, although it is typically used as a homogeneous catalyst, requiring a neutralization step during product purification. chemicalbook.comajgreenchem.com Research has focused on optimizing the amount of p-TSA to balance reaction rate and cost-effectiveness, as excessive catalyst loading does not significantly improve yield and can complicate the purification process. chemicalbook.com

Strong acid cationic resins represent another class of solid acid catalysts used for HDDMA synthesis. researchgate.netgoogle.com These are typically polystyrene-based resins functionalized with sulfonic acid groups (-SO₃H). felitecn.comalfa-chemistry.com Like other solid catalysts, they offer the advantages of easy separation from the reaction mixture, reusability, and reduced equipment corrosion. chemicalbook.comresearchgate.net

A specific type, the D072 strong acid cationic resin, has been successfully employed to catalyze the esterification of 1,6-hexanediol with acrylic acid, yielding a high-quality product with good color. researchgate.netgoogle.com These macroporous resins provide a large surface area for the reaction to occur and exhibit high catalytic activity. researchgate.net While effective, the cost of the resin and potentially longer reaction times compared to some homogeneous catalysts are factors to consider. chemicalbook.com

p-Toluenesulfonic Acid and Phosphite Catalysis

Optimization of Reaction Conditions for HDDMA Yield

Achieving a high yield of pure HDDMA requires careful optimization of several reaction parameters. These conditions are often interdependent and are tailored to the specific catalyst system being used.

The molar ratio of the acid (methacrylic acid for HDDMA) to the alcohol (1,6-hexanediol) is a crucial variable in the synthesis. An excess of the acid is generally used to shift the equilibrium towards the formation of the diester product and to compensate for any side reactions. However, an excessively high ratio can make the purification of the final product more difficult due to the need to remove a large amount of unreacted acid. chemicalbook.com

Academic studies have investigated various molar ratios to find the optimal balance for maximizing yield. For instance, in syntheses catalyzed by strong acid cationic resins, an optimal molar ratio of acrylic acid to 1,6-hexanediol was found to be 2.2:1. researchgate.net For reactions using a p-TSA catalyst, a ratio of 2.5:1 was determined to be optimal. chemicalbook.com When using a solid superacid catalyst like SO₄²⁻/TiO₂-SnO₂, a higher molar ratio of 3.5:1 was found to produce the best yield. cjcatal.comresearchgate.net

The table below summarizes the optimal molar ratios and other conditions found in various academic studies for the synthesis of 1,6-hexanediol diacrylate, which serves as a close model for HDDMA synthesis.

| Catalyst System | Molar Ratio (Acid:Diol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Solid Superacid (SO₄²⁻/TiO₂-SnO₂) | 3.5:1 | 7% (wt) | 130 | 3 | >87 | cjcatal.com |

| Solid Superacid (SO₄²⁻/TiO₂-SnO₂) | 3.5:1 | 5% (wt) | 130 | 4 | 91.8 | researchgate.net |

| p-Toluenesulfonic Acid (p-TSA) | 2.5:1 | 1.5% (wt) | 80-90 | 1.5 | 93.25 | chemicalbook.com |

| Strong Acid Cationic Resin (D072) | 2.2:1 | 2.5% (wt) | 80-110 | 4 | 93.88 | researchgate.net |

Temperature and Reaction Time Effects

The synthesis of dimethacrylate esters, such as this compound (HDDMA), is highly sensitive to both temperature and reaction time. These parameters are critical in controlling the reaction rate, yield, and the formation of byproducts.

In the direct esterification of 1,6-hexanediol with methacrylic acid, the reaction temperature is a key factor. For the analogous synthesis of 1,6-hexanediol diacrylate (HDDA), a reaction temperature of 80-90°C is considered optimal. chemicalbook.com Below this range, the reaction rate is impractically slow. Conversely, while higher temperatures can accelerate the reaction, they also promote undesirable side reactions, such as the polymerization of the methacrylate (B99206) groups. For instance, in some optimized protocols, temperatures are elevated to 80–120°C to improve efficiency while mitigating the risk of cyclization.

Reaction time is also a crucial variable that must be carefully controlled. A study on the synthesis of 1,6-hexanediol diacrylate (HDDA) found that the optimal reaction time was 90 minutes. chemicalbook.com Extending the reaction time beyond this point did not lead to a significant increase in yield and could increase the likelihood of polymerizing the product. chemicalbook.com Another study on HDDA synthesis reported an optimal reaction time of 4 hours at a temperature range of 80-110°C. researchgate.net For the synthesis of HDDA using a solid acid catalyst, a reaction time of 3 hours at 130°C was found to be optimal. cjcatal.com These examples highlight that the ideal reaction time is dependent on other reaction parameters, including the specific catalyst and temperature used.

The interplay between temperature and reaction time is therefore a critical consideration in the synthesis of HDDMA. Higher temperatures generally allow for shorter reaction times, but this must be balanced against the increased risk of side reactions. Careful optimization of both parameters is necessary to achieve a high yield of the desired product with minimal impurities.

Table 1: Effects of Temperature and Reaction Time on Diacrylate Synthesis This table is based on data for the analogous compound 1,6-hexanediol diacrylate (HDDA) and provides insights into the general principles applicable to dimethacrylate synthesis.

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | 80-90°C | Optimal for HDDA synthesis, balancing reaction rate and side reactions. | chemicalbook.com |

| Temperature | 80-110°C | Used in conjunction with a 4-hour reaction time for a 93.88% yield of HDDA. | researchgate.net |

| Temperature | 130°C | Optimal when using a solid acid catalyst for HDDA synthesis. | cjcatal.com |

| Reaction Time | 90 minutes | Optimal for HDDA synthesis; longer times show diminishing returns. | chemicalbook.com |

| Reaction Time | 3 hours | Optimal for HDDA synthesis with a solid acid catalyst at 130°C. | cjcatal.com |

| Reaction Time | 4 hours | Used in conjunction with a temperature range of 80-110°C for HDDA synthesis. | researchgate.net |

Role of Dehydrating Agents

In the esterification synthesis of this compound (HDDMA), which is a reversible reaction, the removal of water is crucial to drive the equilibrium towards the formation of the desired diester product. This is typically achieved through azeotropic distillation, which requires the use of a water-carrying agent, also known as a dehydrating agent.

Commonly used dehydrating agents in the synthesis of related diacrylates include cyclohexane, toluene, n-heptane, and n-hexane. chemicalbook.comgoogle.com Cyclohexane, with a boiling point of 80.7°C, is a frequent choice as it forms an azeotrope with water, facilitating its removal from the reaction mixture. chemicalbook.com The amount of the dehydrating agent used can significantly impact the reaction yield. For the synthesis of 1,6-hexanediol diacrylate (HDDA), the effect of the amount of cyclohexane was studied, and an optimal mass ratio of the dehydrating agent to the total raw materials was determined to be 65%. chemicalbook.com

The process involves adding the dehydrating agent to the reaction mixture containing 1,6-hexanediol, methacrylic acid, a catalyst, and a polymerization inhibitor. chemicalbook.comresearchgate.net The mixture is then heated to reflux. The water generated during the esterification process forms an azeotrope with the dehydrating agent and is distilled off and collected in a water separator, effectively shifting the reaction equilibrium to favor product formation. chemicalbook.com The completion of the reaction is often indicated by the cessation of water being collected in the separator. chemicalbook.com

The selection of an appropriate dehydrating agent and its optimal concentration are therefore critical for maximizing the yield and purity of HDDMA by ensuring the efficient removal of water from the reaction system.

Polymerization Inhibitors in HDDMA Synthesis and Storage

The synthesis and storage of this compound (HDDMA) require the use of polymerization inhibitors to prevent premature and uncontrolled polymerization, which can be initiated by heat, light, or the presence of radicals.

During synthesis, which is often carried out at elevated temperatures, the risk of polymerization is significant. To counteract this, inhibitors are added to the reaction mixture. Common inhibitors used in the synthesis of related diacrylates include hydroquinone (B1673460), p-hydroxyanisole (MEHQ), phenothiazine, and copper salts like copper sulfate. chemicalbook.comgoogle.com For instance, in the synthesis of 1,6-hexanediol diacrylate (HDDA), a composite inhibitor system of NaHSO₄/CuSO₄ has been utilized. chemicalbook.com Another study on HDDA synthesis employed hydroquinone as the polymerization inhibitor. researchgate.net The concentration of the inhibitor is a critical parameter; for example, an 8.5% mass ratio of inhibitor to acrylic acid was found to be optimal in one study. chemicalbook.com

For the storage of commercially available HDDMA, inhibitors are also crucial to ensure its stability and shelf-life. Hydroquinone and its monomethyl ether (MEHQ) are commonly used for this purpose. sigmaaldrich.comsigmaaldrich.com For example, a commercially available HDDMA product is stabilized with 75.0-125.0 ppm of hydroquinone. sigmaaldrich.com Another product contains 100 ppm of MEHQ as an inhibitor. sigmaaldrich.com These inhibitors work by scavenging free radicals that could initiate a polymerization chain reaction. Proper storage conditions, such as keeping the monomer in a cool, dark, and well-ventilated area, away from heat and light, are also essential to prevent premature polymerization.

The choice and concentration of the polymerization inhibitor are therefore vital for both the successful synthesis and the long-term stability of HDDMA, preventing the formation of unwanted polymers and ensuring the monomer's reactivity is preserved for its intended application.

Table 2: Common Polymerization Inhibitors for HDDMA and Related Diacrylates

| Inhibitor | Application | Typical Concentration | Reference |

|---|---|---|---|

| Hydroquinone | Synthesis & Storage | 90-100 ppm (synthesis), 75-125 ppm (storage) | sigmaaldrich.com |

| MEHQ (p-hydroxyanisole) | Synthesis & Storage | 100 ppm (storage) | google.comsigmaaldrich.com |

| Phenothiazine | Synthesis | - | chemicalbook.com |

| Copper Sulfate | Synthesis | Part of a composite inhibitor system | chemicalbook.comgoogle.com |

| NaHSO₄/CuSO₄ | Synthesis | Composite inhibitor system | chemicalbook.com |

Purification Methodologies for Research-Grade HDDMA

Achieving high purity is essential for research-grade this compound (HDDMA) to ensure reproducible and accurate experimental results. The purification process typically follows the initial synthesis and aims to remove unreacted starting materials, catalysts, inhibitors, and any byproducts.

A common purification method for related acrylates involves a series of washing and extraction steps. After the esterification reaction, the crude product is often washed with a low-concentration alkali solution, such as sodium bicarbonate or sodium hydroxide, to neutralize and remove any excess methacrylic acid and acidic catalysts. google.comgoogle.com This is typically followed by washing with water or a sodium chloride solution to remove any remaining salts and water-soluble impurities. google.com The organic phase containing the HDDMA is then collected. google.com

To remove residual water, the organic phase is treated with a drying agent. google.com Following the removal of the drying agent by filtration, the solvent and other volatile components are removed under reduced pressure. google.comgoogle.com

For more rigorous purification, distillation under reduced pressure is often employed. This technique separates the HDDMA from less volatile impurities. In some cases, a thin-film evaporator is used, which is particularly effective for heat-sensitive compounds as it minimizes the thermal stress on the material by reducing the exposure time to high temperatures. justia.com The purification of a similar compound, 1,6-hexanediol, involves saponification followed by distillation to remove ester impurities. google.com

The choice of purification methodology depends on the initial purity of the crude product and the required purity for the intended research application. A combination of washing, extraction, and distillation techniques is often necessary to obtain research-grade HDDMA.

Analytical Techniques for HDDMA Purity and Characterization

A suite of analytical techniques is employed to assess the purity and confirm the chemical structure of this compound (HDDMA). These methods provide both qualitative and quantitative information, which is crucial for ensuring the quality of the material for research purposes.

Chromatographic Methods (HPLC, GC/MS)

Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture, making them ideal for assessing the purity of HDDMA.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like HDDMA. Reverse-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. For instance, HDDMA can be analyzed using a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method can be scaled for preparative separation to isolate impurities. sielc.com In a study of alkyl methacrylate monoliths, HPLC was used to separate phenol (B47542) derivatives, demonstrating its utility in analyzing related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another essential technique, particularly for identifying and quantifying volatile impurities. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. GC/MS has been used to analyze for the presence of HDDMA in various products. researchgate.netresearchgate.net A specific GC-MS method for quantifying 1,6-hexanediol diacrylate involves Soxhlet extraction followed by analysis on a DB-5MS column with a specific temperature program. google.com The identity of an analyte peak in a gas chromatogram can be confirmed by its mass spectrum. osha.gov

These chromatographic methods, often used in conjunction, provide a comprehensive assessment of the purity of HDDMA, enabling the identification and quantification of any unreacted starting materials, byproducts, or other contaminants.

Spectroscopic Characterization (NMR, FT-IR)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound (HDDMA).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR spectroscopy is used to identify the types and number of hydrogen atoms in a molecule. The ¹H NMR spectrum of HDDMA would show characteristic signals for the vinyl protons of the methacrylate groups, the methyl protons, and the methylene (B1212753) protons of the hexanediol (B3050542) chain. nih.gov For example, in a study of related macromers, the persistence of acrylate (B77674) peaks in the ¹H NMR spectrum confirmed the structure. researchgate.net¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of HDDMA and for identifying any structural isomers or impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of HDDMA exhibits characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching of the ester group. researchgate.net The C=C stretching of the acrylate group appears around 1635 cm⁻¹. researchgate.net The C-O stretching vibrations are also visible in the spectrum. researchgate.net FT-IR is a valuable tool for monitoring the progress of the synthesis reaction, for example, by observing the disappearance of the broad O-H stretching band of the alcohol starting material and the appearance of the characteristic ester and acrylate bands. researchgate.net It is also used to confirm the chemical structure of the final product. researchgate.net

Together, NMR and FT-IR spectroscopy provide a comprehensive structural characterization of HDDMA, confirming its identity and providing insights into its purity.

Polymerization Mechanisms and Kinetics of 1,6 Hexanediol Dimethacrylate Systems

Free-Radical Polymerization of HDDMA

1,6-Hexanediol (B165255) dimethacrylate (HDDMA) is a difunctional monomer that readily undergoes free-radical polymerization to form a densely crosslinked polymer network. nih.gov This process is characterized by initiation, propagation, and termination steps, leading to the formation of a three-dimensional polymer structure. nih.govresearchgate.net The polymerization kinetics can be influenced by various factors, including the type and concentration of the initiator, temperature, and the presence of oxygen. tandfonline.comresearchgate.netresearchgate.net

The initiation of HDDMA polymerization can be achieved through several methods, each involving the generation of free radicals that react with the monomer's vinyl groups.

Photopolymerization is a common method for curing HDDMA-based systems, utilizing photoinitiators that generate radicals upon exposure to light, typically in the UV or visible spectrum. tcichemicals.comlboro.ac.uk The efficiency of polymerization is highly dependent on the type of photoinitiator used.

Type I vs. Type II Photoinitiators: Type I photoinitiators, also known as α-cleavage photoinitiators, undergo unimolecular bond cleavage upon irradiation to form free radicals. tandfonline.comrsc.org Examples include benzoin (B196080) derivatives and their derivatives. Type II photoinitiators, on the other hand, generate radicals through a bimolecular reaction, typically by abstracting a hydrogen atom from a co-initiator (synergist), such as an amine. tandfonline.comtandfonline.com Studies have shown that α-cleavage photoinitiators are generally more efficient than hydrogen-abstracting ones like benzophenone (B1666685) for the polymerization of diacrylates. tandfonline.comtandfonline.com

Common Photoinitiators for HDDMA: A variety of photoinitiators have been successfully used to polymerize HDDMA. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPTBP) is a notable example, capable of generating radicals upon activation by both UV and visible light sources up to 420 nm. tcichemicals.com Other effective photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) nih.gov and chlorine-substituted hexaarylbisimidazole (o-Cl-HABI) when used with a heterocyclic mercapto compound. rsc.org Novel indole-based multifunctional unimolecular initiators have also demonstrated effective initiation of HDDMA polymerization under various light sources (395 nm, 405 nm, and 455 nm). rsc.org

Influence of Photoinitiator Concentration: The concentration of the photoinitiator plays a crucial role in the polymerization kinetics. researchgate.netmdpi.com

An increase in photoinitiator concentration generally leads to a higher rate of polymerization and a higher final monomer conversion. researchgate.netmdpi.com However, above a certain concentration, the maximum reaction rate may decrease due to the limited diffusion of radicals in a highly viscous system. mdpi.com

Higher initiator concentrations also lead to the generation of more radicals at the beginning of the reaction, which can accelerate the process. mdpi.com In some systems, the maximum degree of conversion is comparable at intermediate initiator concentrations, while achieving the maximum rate of polymerization and hardness may require higher concentrations. researchgate.net

In the presence of oxygen, a higher photoinitiator concentration can lead to higher maximum conversion by counteracting the inhibitory effects of oxygen. mdpi.com

Table 1: Effect of Photoinitiator Type and Concentration on HDDMA Polymerization

| Photoinitiator System | Concentration | Key Findings | Source |

|---|---|---|---|

| α-Cleavage vs. Benzophenone | Not specified | α-Cleavage photoinitiators were found to be more efficient than the hydrogen-abstracting benzophenone. | tandfonline.comtandfonline.com |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPTBP) | Not specified | Effectively initiates polymerization under both UV and visible light (up to 420 nm). | tcichemicals.com |

| Chlorine substituted hexaarylbisimidazole (o-Cl-HABI) with heterocyclic mercapto compound | Not specified | Efficiently initiates radical polymerization. Mercaptotriazole and phenylmercaptotriazole showed the best reactivity. | rsc.org |

| Omnirad 2022 vs. Omnirad 819 | 0.5, 1, and 2 wt% | Omnirad 2022 showed a higher maximum reaction rate, especially at lower light intensity (20 mW/cm²), but led to lower maximum conversion in air. Increasing concentration generally led to higher conversion but a lower maximum reaction rate. | mdpi.com |

High-energy radiation, such as electron beams, can induce the polymerization of HDDMA without the need for a chemical initiator. akjournals.comosti.gov Pulse radiolysis is a powerful technique used to study the kinetics and mechanisms of such rapid polymerization reactions. akjournals.comosti.govmdpi.com

In pulse radiolysis studies, a short pulse of high-energy electrons is used to generate reactive species in the monomer system. nih.gov For acrylates like HDDA and HDDMA in cyclohexane (B81311) solution, pulse radiolysis leads to the formation of α-carboxyalkyl radicals, which initiate the polymerization. akjournals.comosti.gov The kinetics of the decay of these radicals, which occurs through a second-order process, can be monitored by transient spectroscopic detection. akjournals.comosti.gov

In the presence of oxygen, these radicals can react to form peroxy radicals, which are less reactive and decay much more slowly, leading to inhibition of the polymerization. osti.gov The formation of oligomeric radicals can also be detected during pulse radiolysis experiments, with HDDMA showing a lower reactivity and onset of oligomer formation at higher concentrations compared to HDDA. akjournals.com

Following initiation, the polymerization proceeds through propagation and termination steps.

Propagation: The propagation step involves the rapid addition of monomer molecules to the growing polymer radical chain. acs.org The rate of propagation is influenced by factors such as monomer concentration and the mobility of the species in the polymerizing medium. researchgate.netacs.org As polymerization progresses and the viscosity of the system increases, the propagation reaction can become diffusion-controlled. mdpi.comacs.org

ESR spectroscopy studies on the polymeric matrix of 1,6-hexanediol diacrylate have shown that the decay of macroradicals does not follow simple second-order kinetics, suggesting that the decreasing rate constant of bimolecular decay is related to their propagation in the chain propagation reaction. lp.edu.ua

As a difunctional monomer, HDDMA forms a highly crosslinked three-dimensional network during polymerization. nih.gov This crosslinking process is fundamental to the final properties of the resulting polymer.

Network Formation: The polymerization of dimethacrylate monomers like HDDMA leads to the formation of a complex network structure rather than linear or branched polymer chains. researchgate.net This network formation causes a rapid increase in the elastic modulus and local molecular density of the material. researchgate.net

Gel Point: A critical point in the polymerization process is the gel point, which marks the formation of a continuous, "infinite" polymer network spanning the entire system. uva.nl Molecular dynamics simulations combined with graph theory have been used to study the polymerization of HDDA, a similar diacrylate, and have determined the gel point to be around 0.18 bond conversion under specific simulation conditions. uva.nl After the gel point, the polymerization process primarily increases the crosslink density within the gel. uva.nl

Cyclization: During the early stages of polymerization, intramolecular reactions can occur where a radical on a growing chain reacts with a pendant double bond on the same chain. This leads to the formation of cyclic structures. uva.nl This "back-biting" type of reaction mechanism promotes the formation of small cycles. uva.nl

Factors Influencing Crosslinking: The final crosslink density is influenced by the polymerization conditions. nih.gov For instance, in studies with a similar dimethacrylate, increasing the concentration of the crosslinking agent (HDDMA) in a polymethyl methacrylate (B99206) (PMMA) matrix generally led to an increase in the crosslinking density. nih.gov The flexibility of the monomer molecule itself can also play a role; for HDDA, molecular flexibility has been shown to increase the conversion of double bonds while delaying the gel point. uva.nl

Crosslinking Phenomena in HDDMA Polymerization

Network Formation and Crosslink Density

The polymerization of 1,6-Hexanediol dimethacrylate (HDDMA) results in the formation of a densely crosslinked polymer network. This process is characterized by the conversion of monomer molecules, which are initially separated by van der Waals distances, into a tightly packed network connected by covalent bonds. gatech.edu This transformation from individual monomers to a polymer network is the primary cause of volume shrinkage during polymerization. gatech.edunih.gov

The structure of the resulting network is complex and heterogeneous, often featuring microgels that form and coalesce. nih.gov The flexibility of the HDDMA molecule plays a significant role in the polymerization process, influencing the conversion of double bonds and potentially delaying the onset of gelation due to back-biting reactions that form small cycles. uva.nl As the polymerization progresses beyond the gel point, the reaction focus shifts to increasing the crosslink density through the reaction of pendant methacrylate groups. nih.govuva.nl

The crosslink density is a critical parameter that directly influences the material's properties. It can be estimated from the storage modulus in the rubbery region of the polymer. nih.gov Studies have shown that the rubbery modulus is directly dependent on the effective crosslink density. nih.gov The development of crosslink density is not linear with conversion; it develops slowly at low conversion and much more rapidly in the later stages of polymerization. nih.gov The final crosslink density is a key factor determining the mechanical properties of the polymer, such as its Young's modulus. researchgate.net

Several factors influence the final network structure and crosslink density, including the initial monomer concentration and the presence of other components in the formulation. For instance, the concentration of monomers can affect the formation of polymer loops, with higher initial monomer concentrations favoring the formation of linear chains over cyclic structures. acs.org

Table 1: Properties of Methacrylate-based Crosslinked Polymers This interactive table summarizes key properties of various dimethacrylate polymers, including this compound, highlighting the relationship between their chemical structure, degree of conversion, and physical properties like water sorption and crosslink density.

| Monomer | Abbreviation | Degree of Conversion (%) | Sorption (%) |

| This compound | 1,6-HDMA | 91.5±0.9 | 9.25±0.48 |

| Neopentyl glycol dimethacrylate | NGDMA | 88.5±3.0 | 9.95±0.98 |

| 1,4-butanediol dimethacrylate | 1,4-BDMA | 91.7±0.4 | 6.9±0.15 |

| 1,3-butanediol dimethacrylate | 1,3-BDMA | 89.6±0.1 | 7.2±0.04 |

| Ethylene glycol dimethacrylate | EGDMA | 88.2±0.5 | |

| Data sourced from a study on methacrylate-based crosslinked polymers. nih.gov |

Gel Point Transition and Its Dynamics

The gel point marks a critical transition during the polymerization of HDDMA, where the system transforms from a liquid state to a solid-like gel. This transition is characterized by the formation of a continuous polymer network that spans the entire system. uva.nl The gel point is a well-defined point in the conversion process and is often identified by the crossover of the storage modulus (G') and loss modulus (G'') in rheological measurements. nih.gov

The dynamics of the gel point transition are influenced by several factors, including the initial concentration of radicals. nih.govmdpi.comresearchgate.netsemanticscholar.org Simulations have shown that a higher initial radical concentration can shift the gel point to a higher degree of double bond conversion. nih.govacs.org This is attributed to the formation of a greater number of linear structures in the polymer network at higher radical concentrations. nih.gov

The flexibility of the HDDMA monomer can also impact the gel point. The potential for intramolecular cyclization reactions, which form "ineffective" crosslinks, can delay the gel point conversion compared to monomers that more efficiently form intermolecular crosslinks. nih.gov After the gel point, the majority of the subsequent polymerization reactions contribute to increasing the crosslink density of the established network. uva.nl

Table 2: Gel Point Dependence on Initial Radical Concentration for HDDMA Polymerization This interactive table illustrates the effect of the initial radical concentration on the double bond conversion (DBC) at the gel point for two different reaction models in the polymerization of this compound.

| Initial Radical Concentration (%) | Gel Point DBC (%) - Model A | Gel Point DBC (%) - Model B |

| 1 | 15.8 ± 0.9 | 16.2 ± 0.3 |

| 3 | 18.9 ± 0.4 | 21.2 ± 0.4 |

| 5 | 21.2 ± 0.4 | 22.6 ± 0.3 |

| Data from computational modeling of HDDMA polymerization. nih.gov |

Influence of Polymerization Conditions on Reaction Rate and Conversion

The rate of polymerization and the final monomer conversion in HDDMA systems are highly sensitive to the conditions under which the reaction is carried out. Key factors include temperature, the presence of additives and co-initiators, and the effects of oxygen inhibition.

Temperature Effects on Photopolymerization Kinetics

Temperature has a profound impact on the photopolymerization kinetics of HDDMA. Generally, increasing the curing temperature leads to an increase in both the rate of polymerization and the final double bond conversion. gatech.eduresearchgate.netresearchgate.net This is because higher temperatures increase the mobility of the monomer and growing polymer chains, which can alleviate diffusional limitations on the reaction, particularly in the later stages of polymerization. kpi.ua

However, the relationship is not always linear. For some dimethacrylate systems, the polymerization rate may go through a maximum as the temperature increases, after which the rate begins to decrease. tue.nl This can be due to competing reactions such as depropagation becoming more significant at very high temperatures. tue.nl In the case of diacrylates, a decrease in the polymerization rate at higher temperatures has been attributed to termination through chain transfer, which suppresses the autoacceleration effect. tue.nl At low temperatures, particularly in the solid state, the double bond conversion is significantly lower due to the limited mobility of the reactive species. researchgate.netresearchgate.net

Role of Additives and Co-initiators

Additives and co-initiators can significantly influence the polymerization of HDDMA, primarily by interacting with the photoinitiator or the propagating radicals. Amine synergists, for example, are commonly used to enhance the efficiency of photoinitiation, particularly in systems that are sensitive to oxygen. researchgate.netgoogle.com The effectiveness of an amine co-initiator can depend on its chemical structure. tandfonline.com

The addition of certain co-initiators can lead to a multicomponent photoinitiating system that is more efficient than a two-component system. researchgate.net For instance, the combination of a dye, an amine, and an alkyl halide can create a highly efficient three-component system. researchgate.net The choice of photoinitiator itself is also critical, with α-cleavage (Type I) photoinitiators generally being more efficient than hydrogen-abstracting (Type II) photoinitiators for HDDMA polymerization. tandfonline.comtandfonline.com The addition of triarylphosphines has been shown to be effective in reducing air inhibition. tandfonline.comtandfonline.com

Oxygen Inhibition Effects

The extent of oxygen inhibition is influenced by factors such as the thickness of the sample film and the concentration of oxygen. researchgate.netradtech.org In thicker films, the effect of oxygen inhibition is more pronounced at the surface, while the lower depths of the film, where oxygen diffusion is limited, can achieve higher conversion. researchgate.netradtech.org Increasing the initiation rate, for example by using a higher photoinitiator concentration or light intensity, can help to overcome oxygen inhibition by rapidly consuming the dissolved oxygen. radtech.org The addition of certain additives, such as thiols or amines, can also mitigate the effects of oxygen inhibition by reacting with and consuming oxygen or the resulting peroxy radicals. radtech.orgulaval.ca

Modeling and Simulation of HDDMA Polymerization

Computational modeling and simulation are powerful tools for investigating the complex processes involved in the polymerization of HDDMA. nih.govacs.orgmdpi.comresearchgate.netsemanticscholar.org These methods allow for the study of network formation, gel point transition, and the influence of various parameters at a molecular level.

Reactive molecular dynamics (MD) simulations are frequently employed to model the polymerization process. nih.govacs.orgresearchgate.net These simulations can track the formation of covalent bonds between monomer units and provide insights into the evolving topology of the polymer network, including the formation of cycles and the distribution of crosslinks. nih.govacs.org Both all-atom and coarse-grained force fields have been used to model HDDMA polymerization. mdpi.comresearchgate.netsemanticscholar.org Coarse-grained models offer the advantage of reduced computational cost, enabling the simulation of larger systems and longer timescales. mdpi.comresearchgate.netsemanticscholar.org

Simulations have been used to predict various properties of the resulting polymer, including volume shrinkage, viscosity, diffusion constants, and mechanical properties like Young's modulus. nih.govacs.org They have also been instrumental in understanding the relationship between the initial radical concentration and the location of the gel point. nih.gov Furthermore, kinetic models based on systems of differential equations have been developed to describe the photopolymerization of HDDA (a closely related diacrylate) in the presence of oxygen, tracking the concentrations of various species over time. uva.nlresearchgate.net These models can account for factors such as oxygen diffusion and inhibition, providing a more complete picture of the polymerization kinetics. uva.nlresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have become a key tool for investigating the free-radical polymerization of dimethacrylate systems like HDDMA. acs.orgnih.gov By simulating the motion and interaction of atoms over time, MD provides a detailed, atomistic description of the polymerization process. acs.org Reactive classical MD, often combined with dynamical nonequilibrium molecular dynamics (D-NEMD), is used to model the formation of covalent bonds between HDDMA monomers as the polymer network develops. nih.govnih.govresearchgate.net

Researchers utilize MD simulations to characterize both the mechanical and topological properties of the resulting polymer. acs.org Mechanical properties such as the stress-strain curve, Young's modulus, viscosity, and diffusion constants can be calculated from the simulation trajectories. acs.orgnih.gov For instance, the Young's modulus for simulated HDDMA polymer systems has been found to range between 3.9 and 4.1 GPa, which aligns with experimental values for similar dimethacrylate polymers like bis-GMA and TEGDMA. nih.govresearchgate.net Topological features are also analyzed, including the number of cycles or loops and the cyclomatic complexity, which describes the connectivity of the network. acs.orgnih.gov

MD simulations are particularly effective for studying key polymerization phenomena:

Gel Point Transition: The gel point, the critical conversion at which a spanning network or "giant molecule" first appears, can be precisely identified. researchgate.netuva.nl Simulations show that the gel point is influenced by factors such as the initial concentration of radicals; increasing the radical concentration can delay the gel point to a higher degree of bond conversion. acs.orgnih.govresearchgate.net

Volume Shrinkage: The reduction in volume that occurs as monomers are converted into a more densely packed polymer network is a predictable outcome of MD simulations. acs.orgnih.gov

Coarse-Grained Modeling: To reduce the significant computational cost of all-atom (AA) simulations and enable the study of larger systems and lower radical concentrations, coarse-grained (CG) models have been developed. nih.govmdpi.comsemanticscholar.org In these models, groups of atoms (like hydrogen atoms) are represented as single particles. nih.govsemanticscholar.org Studies comparing AA and CG models for HDDMA polymerization have shown that the CG approach successfully reproduces the trend of the gel point as a function of radical concentration and yields very similar network structures. nih.govsemanticscholar.org

Table 1: Gel Point and Mechanical Properties of HDDMA from MD Simulations This table presents data derived from molecular dynamics simulations of this compound polymerization under different reaction models and radical concentrations (RC).

| Parameter | Condition | Value | Source |

|---|---|---|---|

| Gel Point (at Double Bond Conversion, %) | Model A, 1% RC | 15.8 ± 0.9 % | acs.org |

| Model A, 5% RC | 21.2 ± 0.4 % | acs.org | |

| Young's Modulus | Varying RC | 3.9 - 4.1 GPa | nih.govresearchgate.net |

| For similar monomer (HDDA) | ~3 GPa | uva.nlrsc.org |

Monte Carlo Methods for Network Evolution

Monte Carlo (MC) methods offer a stochastic approach to modeling polymer network formation. Unlike the deterministic, time-evolving nature of MD, MC simulations use random sampling to predict the outcomes of reaction events. These methods are particularly useful for studying network reliability and can be adapted to simulate polymerization. tum.deresearchgate.net

In the context of polymerization, MC simulations can model the reaction process based on probabilistic rules. For the related monomer 1,6-Hexanediol diacrylate (HDDA), a computer model based on an ideal mixing reactor uses the Monte Carlo method to simulate the block three-dimensional free-radical polymerization. researchgate.net Such models can incorporate concepts like the free volume to account for diffusion limitations on reaction rates as the network grows and mobility decreases. researchgate.net

MC methods can be implemented in different ways for network formation:

Static Approach: In a single-step or static approach, reactive sites are considered fixed, and Monte Carlo algorithms are used to identify the most probable bonds to form, for instance, by minimizing the aggregate length. uva.nl

Dynamic Approach: While MD is more common for dynamic simulations where monomer diffusion is explicitly simulated, MC methods can also model the evolution of a system over time by probabilistically determining the sequence of reaction and diffusion events.

While less common than MD for providing a full atomistic trajectory, MC methods are powerful for exploring the vast number of possible network configurations and understanding how reaction probabilities influence the final polymer structure. nih.gov They have been used to show that the interplay between frequent and infrequent reaction events can lead to more complex network states than predicted by purely analytical models. nih.gov

Graph Theory Approaches in Polymer Network Analysis

Graph theory provides a mathematical framework to abstract and analyze the complex topology of polymer networks formed during the polymerization of HDDMA and related monomers. uva.nlrsc.org In this approach, the polymer network is represented as a graph where monomer units are nodes and the covalent bonds between them are edges. uu.nl This allows for a quantitative analysis of the network's structure and its evolution. nih.govuva.nl

This analytical method is typically applied to the outputs of MD or MC simulations. By translating the atomic coordinates and bond information into a graph, researchers can investigate several key network properties:

Cluster Analysis: The formation of clusters (groups of connected monomers) is tracked throughout the polymerization process. The size and distribution of these clusters are critical indicators of network evolution. nih.gov

Gel Point Determination: The gel point is identified as the moment a "giant component" forms—a single cluster that spans the entire system. uva.nlrsc.org This provides a clear, topologically defined milestone in the polymerization process. For the similar monomer HDDA, this point was found to be around 18% bond conversion under specific simulation conditions. uva.nlrsc.org

Network Topology and Cyclization: Graph theory tools are used to analyze the detailed topology of the network, including the formation of cycles (loops). acs.orgnih.gov A detailed analysis of the network topology for HDDA revealed that the flexibility of the monomer molecules plays a significant role in promoting the formation of small cycles, a process which can delay the gel point. uva.nlrsc.org The cyclomatic complexity, a measure of the number of independent cycles in the graph, can also be calculated to quantify the degree of cross-linking. acs.orgnih.gov

Random Graph (RG) Modeling: For copolymerization systems involving acrylates like HDDA, a polymer-level model based on random graphs can be used to predict macroscopic properties. uu.nl This approach uses connectivity information from a monomer-level model to deduce features like polymer size distributions, gel points, and gel fractions. uu.nl

By combining simulation techniques with graph theory, a comprehensive understanding of the relationship between reaction kinetics, network structure, and final material properties can be achieved.

Advanced Applications of 1,6 Hexanediol Dimethacrylate in Polymer Composites and Functional Materials

HDDMA in Dental Materials Research

1,6-Hexanediol (B165255) dimethacrylate (HDDMA) is a significant monomer utilized in the formulation of dental resin composites. sigmaaldrich.comwikipedia.org Its chemical structure and properties offer several advantages in creating durable and effective restorative materials. polysciences.com This section explores the multifaceted role of HDDMA in dental materials, from its function as a diluent to its influence on mechanical properties and biocompatibility.

Role as a Diluent Monomer in Resin Composites

Dental resin composites are typically based on viscous monomers like bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). wikipedia.orgnih.gov To achieve clinically manageable handling characteristics and to facilitate the incorporation of a high percentage of filler particles, a low-viscosity diluent monomer is essential. nih.govmdpi.com HDDMA, with its low viscosity and good solvency, serves effectively in this capacity. nih.gov

Modification of Polymerization Stress and Shrinkage in Dental Composites

A significant challenge in the use of resin-based dental composites is polymerization shrinkage, which can lead to stress at the tooth-restoration interface, potentially causing marginal gaps, microleakage, and secondary caries. researchgate.netnih.gov The degree of shrinkage is related to the initial concentration of reactive monomer groups and the extent of their conversion to a polymer network. nih.gov

Research has shown that the inclusion of HDDMA can influence both polymerization shrinkage and the resulting stress. Some studies suggest that a high ratio of HDDMA to other monomers can result in significant contraction stress. mdpi.com This is attributed to the increased mobility of the reacting molecules in a lower viscosity system, which can lead to a higher degree of conversion and consequently, greater volumetric shrinkage. nih.govmdpi.com

Conversely, other research indicates that the chemical modification of a commercial composite by adding a small amount, as low as 0.25 wt%, of HDDMA can reduce polymerization stress by up to half. researchgate.neticm.edu.pl The final shrinkage and stress are a complex interplay of monomer composition, reactivity, and the development of the polymer network's stiffness. nih.govnih.gov For instance, the reactivity of HDDMA is noted to be higher than that of 2-hydroxyethyl methacrylate (HEMA), which can lead to higher polymerization shrinkage stress in certain formulations. nih.gov

Influence on Mechanical Properties of Dental Resin Systems

The mechanical properties of a dental composite, such as flexural strength, flexural modulus, and hardness, are critical for its clinical longevity, especially in stress-bearing posterior restorations. nih.govmums.ac.ir HDDMA, as a crosslinking agent, plays a direct role in the formation of the polymer network and thus influences these properties. sigmaaldrich.com

Studies have shown that experimental composites containing HDDMA can achieve mechanical properties comparable to traditional formulations. nih.govabstractarchives.com For example, a composite with 20 wt% HDDMA as a replacement for triethylene glycol dimethacrylate (TEGDMA) demonstrated comparable flexural strength to a conventional Bis-GMA/TEGDMA-based composite. nih.gov However, in some resin systems, the inclusion of HDDMA has been associated with lower values of flexural strength, flexural modulus, and diametral tensile strength compared to formulations with other co-monomers like HEMA. nih.gov

Table 1: Comparative Mechanical Properties of Experimental Dental Resins

| Resin Composition (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Diametral Tensile Strength (MPa) |

|---|---|---|---|

| UDMA/bis-GMA/TEGDMA/HEMA | Highest | Highest | High |

| UDMA/bis-GMA/HEMA | High | High | Highest |

| UDMA/bis-GMA/HDDMA | Low | Low | Low |

Data derived from a study comparing various resin matrix compositions. nih.gov

Residual Monomer Content in HDDMA-Based Dental Composites

The polymerization of dental resins is rarely complete, leading to the presence of unreacted, or residual, monomers within the cured composite. uzh.chmdpi.com These residual monomers can be leached out into the oral environment over time, a process influenced by factors such as the monomer's molecular weight, solubility, and the crosslink density of the polymer network. mdpi.com

HDDMA, along with other monomers like Bis-GMA, UDMA, and TEGDMA, has been identified in aqueous extracts of polymerized composites, though often in minor concentrations. mdpi.com The amount of leachable components is generally low, with studies reporting that 10% or less of the unreacted methacrylate groups exist as residual monomer available for leaching. mdpi.com The elution is typically highest in the first 24 hours after polymerization. uzh.ch Research on fiber-reinforced composites with an HDDMA-based matrix has been conducted to evaluate the residual monomer content, highlighting the importance of understanding the leaching characteristics of these materials.

Biocompatibility Considerations in Dental Applications

The biocompatibility of dental materials is of paramount importance, as they are in long-term contact with oral tissues. mdpi.comnih.gov Concerns exist regarding the potential for leached monomers from resin composites to cause adverse biological effects, including cytotoxicity. mdpi.commdpi.com

Unpolymerized components of dental resins, including HDDMA, have been the subject of cytotoxicity studies to assess their potential biological risks. allenpress.compocketdentistry.com Research has shown that unpolymerized methacrylates can cause cytotoxic effects in vitro. uio.nofao.org

Studies evaluating the cytotoxic effects of various dental monomers have included HDDMA. For example, one study investigated the cytotoxicity of isobutyl methacrylate (IBMA) and HDDMA on L929 fibroblast cells, finding that both monomers inhibited DNA synthesis and decreased mitochondrial dehydrogenase activity. pocketdentistry.com Another study on experimental E-glass fiber-reinforced composites found that a formulation containing 70% HDDMA and 30% TEGDMA exhibited significantly higher cell viability (98.2%) compared to Bis-GMA-based control groups, meeting the ISO 10993-5 standard for non-cytotoxic materials. nih.govnih.gov This suggests that HDDMA-based resins could offer a more biocompatible alternative to some traditional resin systems. nih.gov However, it's also been noted that HDDMA-based resins can still exhibit some level of cytotoxicity, indicating the need for careful formulation and evaluation. nih.gov

Immunological Responses to HDDMA

1,6-Hexanediol dimethacrylate (HDDMA) has been identified as a potent sensitizer (B1316253), capable of causing allergic contact dermatitis. nih.govfrontierspartnerships.org This immunological response is a significant consideration in the application of HDDMA, particularly in products that come into direct contact with the skin.

Research has shown that individuals can develop a strong positive reaction to HDDMA upon patch testing. nih.govresearchgate.net In some reported cases, individuals who developed allergic contact dermatitis to products containing HDDMA, such as hospital wristbands or ostomy products, showed significant reactions when tested with the compound. nih.govresearchgate.net For instance, three patients with peristomal dermatitis, which was resistant to therapy, were diagnosed with allergic contact dermatitis caused by 1,6-hexanediol diacrylate (a related compound often abbreviated as HDDA) present in their ostomy products. researchgate.net Patch testing revealed strong positive reactions to HDDA in all three cases. researchgate.net

Furthermore, cross-reactivity with other acrylates and methacrylates is a notable aspect of the immunological response to HDDMA. Studies have observed that individuals sensitized to HDDMA may also react to other acrylic monomers. frontierspartnerships.org For example, a study of patients with allergic reactions to acrylic monomers found that a percentage of those with a positive reaction to 1,6-HDDA also reacted to other methacrylates like ethyleneglycol dimethacrylate (EGDMA) and 2-hydroxyethyl methacrylate (2-HEMA). frontierspartnerships.org However, the cross-reactivity is not always predictable, suggesting that HDDMA may not be highly cross-reactive with some common screening allergens for methacrylate allergy. frontierspartnerships.org

The sensitizing potential of HDDMA has also been investigated in animal models. ru.nl These studies contribute to the understanding of the mechanisms behind the immunological response to this and other acrylic monomers. ru.nl The monomeric form of acrylates is generally considered the sensitizing agent, while the fully polymerized or cured form is typically non-sensitizing. frontierspartnerships.org This highlights the importance of complete polymerization in applications where direct human contact is anticipated to minimize the risk of an immunological response.

HDDMA in UV-Curable Coatings, Inks, and Adhesives

This compound (HDDMA) is a key component in the formulation of ultraviolet (UV) curable coatings, inks, and adhesives due to its desirable properties. kowachemical.combosschemical.com As a difunctional acrylic monomer, it can be polymerized through free-radical mechanisms, making it particularly suitable for UV and electron beam (EB) curing applications where it primarily functions as a crosslinker. kowachemical.comatamankimya.com Its low viscosity and high reactivity contribute to its widespread use in these systems. talentchemicals.compolysciences.com

The applications of HDDMA in this sector are diverse and include:

Coatings: Used in automotive coatings, coatings for plastics, and other flexible substrates. kowachemical.com It is also a component in durable, high-gloss coatings.

Inks: A common ingredient in UV-cured inks, including UV inkjet inks. kowachemical.comatamankimya.com

Adhesives: Employed in the formulation of adhesives and sealants, including anaerobic adhesives. kowachemical.comatamankimya.com

The inclusion of HDDMA in these formulations is driven by its ability to significantly enhance the final properties of the cured material.

The incorporation of this compound into UV-curable formulations leads to a marked improvement in several critical material properties. bosschemical.comatamankimya.com Its bifunctional nature allows for the formation of a densely crosslinked polymer network upon curing, which is directly responsible for these enhancements. mdpi.com

Key Property Enhancements:

Adhesion: HDDMA improves the adhesion of coatings and adhesives to a variety of substrates. atamankimya.comnanoscience.or.kr

Hardness and Scratch Resistance: The high crosslink density imparted by HDDMA results in harder and more scratch-resistant surfaces, a crucial feature for protective coatings. bosschemical.compolysciences.comnih.gov

Abrasion Resistance: Materials formulated with HDDMA exhibit superior resistance to wear and abrasion. atamankimya.comnanoscience.or.kr

Heat Resistance: The crosslinked structure enhances the thermal stability of the cured product. atamankimya.comtalentchemicals.com The inclusion of TiO2 nanoparticles within a poly(HDDA)-based matrix has been shown to increase the thermal degradation temperature of the material. acs.orglboro.ac.uk

Chemical Resistance: The tightly bound polymer network provides excellent resistance to chemicals and solvents. talentchemicals.compolysciences.commdpi.comnanoscience.or.kr

The following table summarizes the impact of HDDMA on the properties of UV-curable materials based on research findings.

| Property | Enhancement Attributed to HDDMA | Supporting Evidence |

| Adhesion | Improved bonding to various substrates. | Formulations containing HDDMA show better adhesion in coatings and adhesives. atamankimya.comnanoscience.or.kr |

| Hardness | Increased surface hardness and scratch resistance. | The high crosslink density leads to harder, more durable surfaces. bosschemical.compolysciences.comnih.gov |

| Abrasion Resistance | Enhanced resistance to wear and physical abrasion. | Cured materials exhibit greater durability in abrasive environments. atamankimya.comnanoscience.or.kr |

| Heat Resistance | Improved thermal stability. | The crosslinked network structure withstands higher temperatures. atamankimya.comtalentchemicals.comacs.orglboro.ac.uk |

| Chemical Resistance | Superior resistance to chemical and solvent attack. | The dense polymer matrix prevents penetration and degradation by chemicals. talentchemicals.compolysciences.commdpi.comnanoscience.or.kr |

This table is based on data from the text and is for illustrative purposes.

A significant advantage of incorporating this compound in UV-curable systems is its contribution to fast curing rates. talentchemicals.compolysciences.com As a highly reactive monomer, HDDMA readily participates in photopolymerization reactions upon exposure to UV light in the presence of a photoinitiator. frontierspartnerships.org This rapid curing is essential for high-speed industrial processes common in the coatings, printing, and electronics industries. nanoscience.or.kr

The fast curing characteristic of HDDMA is beneficial for several reasons:

Increased Production Speed: Rapid polymerization allows for faster processing and higher throughput. nanoscience.or.kr

Energy Efficiency: Shorter curing times translate to lower energy consumption. nanoscience.or.kr

Reduced Environmental Impact: UV curing is a solvent-free process, which minimizes the emission of volatile organic compounds (VOCs). mdpi.com

The reactivity of the acrylate (B77674) groups in the HDDMA molecule is a key factor in its fast curing capabilities. frontierspartnerships.org This allows for the quick formation of a crosslinked network, leading to the rapid solidification of the coating, ink, or adhesive. mdpi.com

Enhancement of Material Properties (Adhesion, Hardness, Abrasion Resistance, Heat Resistance)

HDDMA in Hydrogel Fabrication and Biomedical Engineering

Hydrogels, which are three-dimensional hydrophilic polymer networks, have garnered significant interest for various biomedical applications due to their biocompatibility and ability to absorb large amounts of water. nih.govnih.govmdpi.com this compound, often in its diacrylate form (HDDA), plays a role in the fabrication of these materials, particularly in creating crosslinked structures. mdpi.comrsc.org

The use of hydrogels in biomedical engineering is extensive, with applications in:

Tissue engineering and the development of scaffolds. nih.govmdpi.com

Controlled drug delivery systems. nih.govresearchgate.net

Wound dressings and other medical devices. nih.govmdpi.com

Poly(1,6-hexanediol diacrylate) (poly(HDDA)) has been successfully utilized to fabricate microspheres and microcapsules for controlled drug delivery applications. rsc.orgresearchgate.net These microstructures can encapsulate therapeutic agents and release them in a controlled manner. researchgate.net

One innovative approach involves the creation of thermoresponsive core-shell microcapsules. rsc.orgresearchgate.net In this system, monodisperse HDDA particles with a hollow core and a nanoporous shell are fabricated using inkjet printing combined with UV polymerization. rsc.orgresearchgate.net A thermoresponsive copolymer, such as poly(N-isopropylacrylamide-co-methacrylic acid), is then grafted onto the surface of these HDDA microcapsules. rsc.orgresearchgate.net This copolymer acts as a "retractable gate," changing its conformation in response to temperature changes around the lower critical solution temperature (LCST). rsc.orgresearchgate.net This allows for the controlled release of an encapsulated drug. researchgate.net

Researchers have also developed poly(HDDA)-based polymer microspheres with embedded graphene particles for use as a sorbent in microextraction techniques. mdpi.com Furthermore, bifunctional microcapsules with a poly(HDDA) composite shell have been prepared to encapsulate materials like fluorescent dyes with high efficiency. acs.orglboro.ac.uknih.gov

The table below details research findings on poly(HDDA)-based microstructures for drug delivery.

| Microstructure | Fabrication Method | Key Feature | Application |

| Core-shell microcapsules | Inkjet printing and UV polymerization | Thermoresponsive copolymer gate | Controlled drug release rsc.orgresearchgate.net |

| Microspheres with embedded graphene | Microfluidic emulsification and photopolymerization | Sorbent properties | Dispersive solid-phase microextraction mdpi.com |

| Bifunctional microcapsules | On-the-fly photopolymerization of microfluidically generated droplets | Encapsulation of fluorescent dyes | Potential for various encapsulation applications acs.orglboro.ac.uknih.gov |

This table is based on data from the text and is for illustrative purposes.

In the field of tissue engineering, the goal is to create scaffolds that can support cell growth and guide the formation of new tissue. mdpi.commdpi.com Hydrogels are promising materials for this purpose because their properties can be tailored to mimic the natural extracellular matrix (ECM). nih.govmdpi.com

While research on scaffolds often involves a variety of polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), the principles of creating crosslinked, porous structures are relevant to the potential application of HDDMA. mdpi.comcuni.czresearchgate.netalbany.edu The ability of HDDMA to form crosslinked networks is a key characteristic that could be leveraged in the design of hydrogel scaffolds. The fabrication of porous scaffolds with interconnected pores is crucial to allow for cell infiltration, nutrient transport, and waste removal. mdpi.commdpi.com

The development of biodegradable hydrogels is also an important area of research for tissue engineering scaffolds. researchgate.net By creating scaffolds that degrade over time, new tissue can gradually replace the scaffold, leading to a more natural and permanent repair. researchgate.net The design of such degradable hydrogels involves the use of degradable crosslinkers and polymers. researchgate.net

Poly(HDDA)-Based Microspheres and Microcapsules for Drug Delivery

HDDMA in Specialized Polymer Synthesis

This compound (HDDMA) is a difunctional monomer recognized for its utility as a crosslinking agent in the synthesis of specialized polymers. sigmaaldrich.com Its linear, flexible backbone and the reactive methacrylate groups at both ends allow for the formation of crosslinked polymer networks with tailored properties. ontosight.aibosschemical.com These characteristics are leveraged in advanced applications ranging from biomedical systems to materials for chemical synthesis. HDDMA's role is pivotal in modifying the architecture of base polymers, thereby enhancing their functionality for specific, high-performance uses. sigmaaldrich.comsigmaaldrich.com

In the field of non-viral gene delivery, researchers have focused on modifying low-molecular-weight (LMW) polyethylenimine (PEI) to improve its efficiency and reduce the cytotoxicity associated with high-molecular-weight PEI. One effective strategy involves crosslinking LMW PEI with 1,6-hexanediol diacrylate (referred to as 1,6-hexanediol diacrylate in some studies) to create biodegradable, high-molecular-weight polymers. nih.govnih.govresearchgate.net

These crosslinked PEI derivatives (D.PEI) are synthesized by reacting 800-Da branched PEI with HDDMA. nih.govresearchgate.net The process creates ester linkages within the polymer backbone that are susceptible to hydrolysis, rendering the polymer biodegradable. This degradation is a key feature, as it mitigates the cellular accumulation and toxicity seen with non-degradable polymers. nih.gov

A significant advancement in this synthesis is the use of a poly(4-vinylpyridine)-supported Fe(III) catalyst (PVP(Fe(III))), which allows for a more controlled and facile synthesis, yielding polymers with specific molecular weights. nih.govnih.govresearchgate.net Research has demonstrated the synthesis of D.PEI polymers with molecular weights of 1.2, 6.2, and 48 kDa using this catalytic method. nih.govnih.govresearchgate.net These HDDMA-crosslinked polymers have shown a two- to five-fold increase in gene delivery efficacy compared to the 25-kDa branched PEI standard, along with lower cytotoxicity. nih.govnih.gov The resulting polyplexes, formed by complexing the D.PEI with plasmid DNA, are typically in the size range of 320 to 440 nm in diameter. nih.govnih.gov

| Polymer | LMW PEI Base (Da) | Crosslinker | Resulting Molecular Weight (kDa) | Gene Delivery Efficacy Improvement (vs. 25-kDa PEI) | Key Advantage |

|---|---|---|---|---|---|

| D.PEI-1.2 | 800 | HDDMA | 1.2 | 2- to 5-fold increase | Biodegradable with reduced cytotoxicity |

| D.PEI-6.2 | 800 | HDDMA | 6.2 | ||

| D.PEI-48 | 800 | HDDMA | 48 |

HDDMA and its close analogue, 1,6-hexanediol diacrylate (HDODA), are employed as flexible crosslinking agents for polystyrene (PS) resins used in solid-phase peptide synthesis (SPPS). nih.govhud.ac.uknih.gov Traditional polystyrene resins are often crosslinked with divinylbenzene (B73037) (DVB), resulting in a rigid and hydrophobic support that can be unsuitable for the synthesis of complex or hydrophobic peptides. researchgate.net

Resins crosslinked with HDDMA or HDODA offer a more flexible and solvating environment, which improves the efficiency of peptide chain assembly. nih.govresearchgate.net These supports exhibit excellent swelling properties in a wide range of solvents commonly used in SPPS. hud.ac.ukresearchgate.net The enhanced flexibility and solvation of the polymer matrix facilitate more effective coupling reactions, leading to higher yields and purities of the final peptide products. nih.govnih.gov

Researchers have successfully used these flexible resins for the synthesis of challenging peptide sequences. For instance, a 2% HDODA-crosslinked polystyrene support was used to synthesize three partial sequences of thioredoxin, a protein containing 108 amino acids. nih.gov Similarly, a novel 1,6-hexanediol diacrylate-crosslinked polystyrene resin was prepared and functionalized to successfully synthesize a 13-residue fragment of seminalplasmin (B1575899). hud.ac.uk In another study, a terpolymer resin incorporating polystyrene, N-vinylpyrrolidone, and 1,6-hexanediol diacrylate was developed for the synthesis of peptide fragments from the hepatitis C virus polyprotein, demonstrating excellent mechanical stability and swelling characteristics. orientjchem.org

| Crosslinker | Resin Type | Synthesized Peptide Example | Key Finding | Reference |